Cas no 85386-14-7 (Ethyl 2-phenylpyrimidine-5-carboxylate)

Ethyl 2-phenylpyrimidine-5-carboxylate Properties

Names and Identifiers

-

- ethyl 2-phenylpyrimidine-5-carboxylate

- 5-Pyrimidinecarboxylic acid, 2-phenyl-, ethyl ester

- 5-Carbethoxy-2-phenylpyrimidine

- ethyl2-phenylpyrimidine-5-carboxylate

- 2-phenyl-5-carbethoxypyrimidine

- ADXNMWBLJLAMNG-UHFFFAOYSA-N

- 3246AC

- HP21888

- AM20041245

- ST24030533

- 2-Phenylpyrimidine-5-carboxylic acid ethyl ester

- Ethyl 2-phenyl-5-pyrimidinecarboxylate (ACI)

- DTXSID70440772

- AKOS005146381

- J-520789

- ME-0702

- SB60663

- 85386-14-7

- DB-026563

- MFCD09863207

- CS-0151704

- SCHEMBL8546622

-

- MDL: MFCD09863207

- InChIKey: ADXNMWBLJLAMNG-UHFFFAOYSA-N

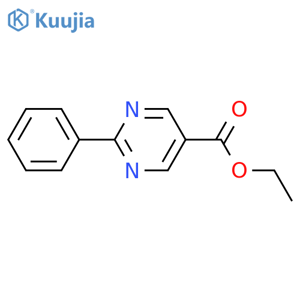

- Inchi: 1S/C13H12N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3

- SMILES: O=C(C1C=NC(C2C=CC=CC=2)=NC=1)OCC

Computed Properties

- Exact Mass: 228.09000

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 4

- Rotatable Bond Count: 4

- Monoisotopic Mass: 228.089877630g/mol

- Heavy Atom Count: 17

- Complexity: 244

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 2.1

- Topological Polar Surface Area: 52.1

Experimental Properties

- LogP: 2.32030

- PSA: 52.08000

- Density: 1.167

Ethyl 2-phenylpyrimidine-5-carboxylate Security Information

- HazardClass:IRRITANT

Ethyl 2-phenylpyrimidine-5-carboxylate Customs Data

- HS CODE:2933599090

- Customs Data:

China Customs Code:

2933599090Overview:

2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 2-phenylpyrimidine-5-carboxylate Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P008FWG-100mg |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 98% | 100mg |

$20.00 | 2024-04-21 | |

| A2B Chem LLC | AD93056-250mg |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 98% | 250mg |

$144.00 | 2024-04-19 | |

| Aaron | AR008G4S-100mg |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 98% | 100mg |

$30.00 | ||

| abcr | AB303709-250 mg |

Ethyl 2-phenylpyrimidine-5-carboxylate, 95%; . |

85386-14-7 | 95% | 250MG |

€143.80 | 2022-05-20 | |

| Alichem | A039000748-1g |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 98% | 1g |

$310.20 | 2023-08-31 | |

| Ambeed | A143342-100mg |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 98% | 100mg |

$20.0 | 2024-08-02 | |

| Chemenu | CM109406-1g |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 98% | 1g |

$218 | 2021-08-06 | |

| eNovation Chemicals LLC | D749867-1g |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 98% | 1g |

$260 | 2022-09-07 | |

| Fluorochem | 216927-250mg |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 95% | 250mg |

£48.00 | 2022-03-01 | |

| Matrix Scientific | 058656-500mg |

Ethyl 2-phenylpyrimidine-5-carboxylate, 95% |

85386-14-7 | 95% | 500mg |

$261.00 | 2023-09-06 |

Ethyl 2-phenylpyrimidine-5-carboxylate Synthesis

Synthetic Circuit 1

Synthetic Circuit 2

Synthetic Circuit 3

1.2 Reagents: Zinc Solvents: Tetrahydrofuran ; 1 h, 60 °C

1.3 Reagents: Acetic acid ; 23 h, 60 °C

Synthetic Circuit 4

Synthetic Circuit 5

Synthetic Circuit 6

Synthetic Circuit 7

Synthetic Circuit 8

Synthetic Circuit 9

1.2 Reagents: Acetic acid ; 23 h, 60 °C

Synthetic Circuit 10

1.2 Solvents: Water ; rt

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 4 h, 100 °C

Synthetic Circuit 11

2.1 Reagents: Hydrochloric acid Solvents: Ethanol

Synthetic Circuit 12

2.1 Reagents: Phosphorus oxychloride ; 1 h, 100 °C

2.2 Reagents: Zinc Solvents: Tetrahydrofuran ; 1 h, 60 °C

2.3 Reagents: Acetic acid ; 23 h, 60 °C

Synthetic Circuit 13

2.1 Reagents: Sodium Solvents: Ethanol ; 1 h, reflux

Synthetic Circuit 14

2.1 Reagents: Hydrochloric acid Solvents: Ethanol

Synthetic Circuit 15

2.1 Solvents: Phosphorus oxychloride

3.1 Reagents: Hydrochloric acid Solvents: Ethanol

Ethyl 2-phenylpyrimidine-5-carboxylate Raw materials

- Ethyl formate

- 2-Phenyl-5-pyrimidinecarboxamide

- 2-Phenylpyrimidine-5-carboxylic acid

- 5-Pyrimidinecarbonylchloride, 2-phenyl-

- benzenecarboximidamide hydrochloride

- ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

- ETHYL 3,3-DIMETHOXYPROPANOATE

- ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

- Ethyl potassium malonate

- ethyl propiolate

- 5-methyl-2-phenylpyrimidine

- Ethyl 2-formyl-3-oxopropanoate

- 2-phenylpyrimidine-5-carbonitrile

- 1,3-diethyl 2-(ethoxymethylidene)propanedioate

- Ethyl 3-dimethylamino-2-formylacrylate

Ethyl 2-phenylpyrimidine-5-carboxylate Preparation Products

Ethyl 2-phenylpyrimidine-5-carboxylate Related Literature

-

Tsai-Hsuan Chen,Yu-Chi Wang,Yu-Ju Lai RSC Adv., 2022,12, 31943-31949

-

Nishuang Liu,Guojia Fang,Jiawei Wan,Hai Zhou,Hao Long,Xingzhong Zhao J. Mater. Chem., 2011,21, 18962-18966

-

Juliana Aparecida Diniz,Leonardo Luiz Okumura,Astréa Filomena de Souza Silva,André Fernando Oliveira,Alexandre Gurgel,Priscila Azevedo Liberato,Herbert Aleixo,Júnio Gonçalves Silva. Anal. Methods, 2023,15, 1517-1526

-

Jian Zhang,Yi-Fei Ling,Gui-Xiang Wang,Lin Zhang,Jun Luo Org. Biomol. Chem., 2018,16, 4784-4788

-

6. Back cover

-

7. Front cover

-

Lan-Sheng Yang,Hsin-Fei Meng,Yu-Chiang Chao,Hu-Chi Huang,Chih-Wei Luo,Hsiao-Wen Zan,Sheng-Fu Horng,Heh-Lung Huang,Cheng-Chang Lai,Yiing-Mei Liou RSC Adv., 2020,10, 28766-28777

-

Xiaobo Chen,Jingguo Ding,Jing Jiang,Guoce Zhuang,Zhihai Zhang,Peizhi Yang RSC Adv., 2018,8, 29488-29494